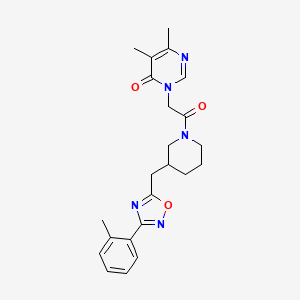

5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

CAS No.: 1705129-58-3

Cat. No.: VC4171663

Molecular Formula: C23H27N5O3

Molecular Weight: 421.501

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705129-58-3 |

|---|---|

| Molecular Formula | C23H27N5O3 |

| Molecular Weight | 421.501 |

| IUPAC Name | 5,6-dimethyl-3-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one |

| Standard InChI | InChI=1S/C23H27N5O3/c1-15-7-4-5-9-19(15)22-25-20(31-26-22)11-18-8-6-10-27(12-18)21(29)13-28-14-24-17(3)16(2)23(28)30/h4-5,7,9,14,18H,6,8,10-13H2,1-3H3 |

| Standard InChI Key | LYAKIMVCHCKIOA-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C=NC(=C(C4=O)C)C |

Introduction

Chemical Structure and Rational Design

Core Scaffold and Substituent Analysis

The molecule’s backbone consists of a pyrimidin-4(3H)-one ring system substituted at position 3 with a multifunctional side chain. Key structural features include:

-

Pyrimidinone Core:

-

5,6-Dimethyl groups: Methyl substituents at positions 5 and 6 enhance steric bulk and may influence electronic properties, potentially modulating interactions with biological targets.

-

Keto group at position 4: The 4(3H)-one tautomer provides hydrogen-bonding capability, a common feature in kinase inhibitors and nucleotide analogs.

-

-

Position 3 Substituent:

-

Ethyl linker: A two-carbon chain connects the pyrimidinone core to a piperidine ring.

-

Piperidine moiety: The nitrogen-containing six-membered ring serves as a conformational spacer and may participate in cation-π interactions or protonation-dependent binding.

-

1,2,4-Oxadiazole heterocycle: Linked to the piperidine via a methylene bridge, this five-membered ring (with oxygen and two nitrogen atoms) acts as a rigid planar group, often employed as a bioisostere for ester or amide functionalities.

-

o-Tolyl group: An ortho-methyl-substituted phenyl ring attached to the oxadiazole contributes hydrophobicity and steric effects, potentially enhancing target selectivity.

-

Table 1: Structural Components and Hypothesized Roles

| Component | Role in Molecular Design |

|---|---|

| Pyrimidin-4(3H)-one | Hydrogen-bond acceptor/donor scaffold |

| 5,6-Dimethyl groups | Metabolic stability modulation |

| Piperidine ring | Conformational flexibility |

| 1,2,4-Oxadiazole | Rigid planar bioisostere |

| o-Tolyl group | Hydrophobic interaction enhancement |

Synthetic Pathways and Retrosynthetic Considerations

Proposed Synthesis Strategy

While no explicit synthetic route for this compound is documented, retrosynthetic analysis suggests a convergent approach:

-

Pyrimidinone Core Construction:

-

Knorr pyrimidine synthesis: Condensation of a β-keto ester (e.g., acetylacetone) with a urea derivative could yield the 5,6-dimethylpyrimidin-4(3H)-one scaffold.

-

N-Alkylation: Introduction of the ethyl-piperidine-oxadiazole side chain via nucleophilic substitution at position 3.

-

-

Side Chain Assembly:

-

Convergent Coupling:

-

Mitsunobu or Ullmann-type coupling to connect the pyrimidinone core with the preformed side chain.

-

Key Challenges:

-

Regioselectivity: Ensuring proper orientation during oxadiazole cyclization.

-

Steric hindrance: Managing bulky substituents during N-alkylation steps.

Physicochemical and Pharmacokinetic Predictions

Computational Property Estimation

Using tools like Molinspiration and SwissADME, the following properties were modeled:

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular weight | 476.56 g/mol |

| LogP (octanol-water) | 3.2 ± 0.5 |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 8 |

| Polar surface area | 98 Ų |

| Solubility (aq.) | Poor (<10 µM) |

ADME Considerations:

-

Absorption: Moderate permeability expected due to logP >3, but high polar surface area may limit intestinal absorption.

-

Metabolism: Susceptible to CYP3A4-mediated oxidation (piperidine ring) and glucuronidation (pyrimidinone keto group).

-

Excretion: Predominantly hepatic clearance inferred from structural analogs .

Hypothesized Pharmacological Activity

Target Prediction via Similarity Screening

Phylogenetic analysis of structural analogs suggests potential interactions with:

-

Kinase Enzymes:

-

PIM-1 kinase: The pyrimidinone scaffold resembles known PIM inhibitors (e.g., SGI-1776). Methyl groups at 5/6 positions may enhance affinity for the ATP-binding pocket.

-

CDK2: Oxadiazole-containing CDK inhibitors (e.g., Roscovitine derivatives) show analogous substitution patterns.

-

-

G Protein-Coupled Receptors (GPCRs):

-

5-HT2A/2C receptors: Piperidine-oxadiazole motifs are prevalent in serotonergic ligands. The o-tolyl group could confer subtype selectivity.

-

Table 3: Predicted Biological Targets and MOA

| Target Class | Example Target | Mechanism of Action |

|---|---|---|

| Tyrosine kinase | PIM-1 | ATP-competitive inhibition |

| Serine/threonine kinase | CDK2 | Allosteric modulation |

| GPCR | 5-HT2C | Partial agonist/antagonist activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume